molecular formula C22H17N5OS3 B2401142 3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-52-7

3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2401142
CAS No.: 445267-52-7
M. Wt: 463.59
InChI Key: GPOSHYRLWCWFNX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine carboxamide class, characterized by a fused thienopyridine core substituted with diverse functional groups. The structure includes a 3-amino group, a pyridin-4-yl moiety at position 6, and a 2-(ethylsulfanyl)-1,3-benzothiazol-6-yl group as the N-linked substituent.

Properties

IUPAC Name

3-amino-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS3/c1-2-29-22-27-16-5-3-13(11-17(16)30-22)25-20(28)19-18(23)14-4-6-15(26-21(14)31-19)12-7-9-24-10-8-12/h3-11H,2,23H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOSHYRLWCWFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" involves multiple steps, typically starting with the preparation of intermediate compounds such as the benzothiazole and pyridine derivatives. The key synthetic route includes:

  • Synthesis of 2-(ethylsulfanyl)-1,3-benzothiazole: : This involves the reaction of 2-aminobenzenethiol with ethyl iodide under anhydrous conditions.

  • Formation of 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid: : Using a palladium-catalyzed coupling reaction, combining 2-chlorothieno[2,3-b]pyridine with 4-bromopyridine.

  • Coupling of intermediates: : Finally, the intermediates are coupled under high temperature and pressure conditions with the presence of appropriate catalysts to form the target compound.

Industrial Production Methods

For large-scale production, optimization of reaction conditions, catalysts, and purification processes are critical. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization from suitable solvents are commonly employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

"3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide" can undergo several types of chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the amino group to form secondary or tertiary amines.

  • Substitution: : Nucleophilic substitution reactions at the benzothiazole or pyridine rings.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction.

Major Products Formed

Major products from these reactions often include substituted derivatives with modified functional groups, which can be utilized for further functionalization in various applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with a thieno[2,3-b]pyridine structure exhibit significant anticancer properties. Specifically, the compound has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the NF-κB signaling pathway. This pathway is implicated in various cancers and inflammatory diseases. By inhibiting IKK activity, this compound may help in the treatment of cancers such as lymphomas and solid tumors, including breast and pancreatic cancers .

1.2 Anti-inflammatory Properties

The compound has shown promise in treating conditions associated with chronic inflammation. Its ability to inhibit NF-κB activation suggests that it could be beneficial for diseases characterized by excessive inflammatory responses, such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Studies

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of the NF-κB pathway. By preventing the phosphorylation and degradation of IκB proteins, it maintains NF-κB in an inactive form within the cytoplasm, thereby reducing the expression of pro-inflammatory cytokines and other mediators involved in inflammation and cancer progression .

2.2 Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the benzothiazole and thieno[2,3-b]pyridine moieties can enhance the biological activity of this compound. For instance, varying the substituents on the pyridine ring can significantly affect its potency against cancer cell lines, highlighting the importance of SAR studies in drug development .

Synthesis and Derivatives

The synthesis of 3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has been optimized to yield high purity and yield. Derivatives of this compound are also being explored for their enhanced biological activities. For example, modifications that introduce additional functional groups or alter stereochemistry have been shown to improve selectivity for cancer cell types while reducing toxicity to normal cells .

In Vitro Studies

In vitro studies have confirmed that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained from these studies indicate a promising therapeutic window for further development .

In Vivo Studies

Animal model studies have demonstrated that administration of this compound leads to a significant reduction in tumor growth compared to control groups. These findings support its potential as an effective therapeutic agent against specific malignancies .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to inhibition or activation of certain biological pathways. This can result in therapeutic effects, such as the inhibition of cancer cell growth or the elimination of microbial infections.

Comparison with Similar Compounds

Substituent Analysis:

  • Ethylsulfanyl vs.
  • Benzothiazol vs. Pyrimidinyl Sulfamoyl (): The benzothiazol moiety in the target compound could enhance π-stacking interactions, whereas the pyrimidinyl sulfamoyl group in ’s compound may facilitate hydrogen bonding with enzymatic active sites.
  • Trifluoromethyl (): This electron-withdrawing group increases lipophilicity and metabolic stability, a feature absent in the target compound but critical for optimizing pharmacokinetics in drug candidates.

Biological Activity

3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C22H17N5OS3
  • Molecular Weight : 463.60 g/mol
  • CAS Number : [123304608]

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of benzothiazole derivatives with thienopyridine frameworks. The synthesis often includes the use of amines and carboxylic acids under controlled conditions to yield the desired product with high purity.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant antitumor activity. For instance:

  • Case Study : A derivative similar to 3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine was tested against various cancer cell lines. The compound showed selective cytotoxicity against tumorigenic cells while sparing normal cells. The EC50 values ranged from 28 to 290 ng/mL across different derivatives, indicating potent activity against specific cancer types .

Antiviral Properties

Studies have shown that benzothiazole derivatives possess antiviral properties. The activity is often dependent on the substituents on the benzothiazole ring:

  • Mechanism : These compounds inhibit viral replication by interfering with viral enzymes or host cell receptors necessary for viral entry. For example, certain substituted benzothiazoles have demonstrated efficacy against influenza and HIV .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties:

  • Research Findings : In vitro assays indicated that related compounds effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds similar to 3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine have shown promise in reducing inflammatory markers:

  • Study Results : Inflammation models demonstrated that these compounds could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents .

Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorSelective cytotoxicity in cancer cells
AntiviralInhibition of viral replication
AntioxidantScavenging reactive oxygen species
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for achieving high-purity yields of this compound?

  • Methodological Answer : Synthesis requires multi-step protocols with controlled parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach the pyridinyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
    • Validation : Monitor reaction progress via TLC and confirm purity with HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. Which analytical techniques are essential for structural elucidation and conformation analysis?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing the planar thienopyridine core) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent effects (e.g., ethylsulfanyl group at δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 520.12) .

Q. How do functional groups influence reactivity and synthetic pathway design?

  • Methodological Answer :

  • Ethylsulfanyl group : Participates in thiol-ene "click" reactions for bioconjugation .
  • Benzothiazole ring : Enhances π-π stacking with biological targets; modify via halogenation for SAR studies .
  • Pyridinyl moiety : Acts as a hydrogen bond acceptor; replace with other heterocycles (e.g., pyrimidine) to modulate solubility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction mechanisms and biological target interactions?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (DFT) to predict transition states and intermediates .
  • Molecular docking : Simulate binding to kinases (e.g., EGFR) by aligning the benzothiazole ring in hydrophobic pockets .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize synthetic targets .
    • Data Integration : Combine computational results with experimental IC50_{50} values to resolve discrepancies (e.g., predicted vs. observed inhibition) .

Q. What strategies address contradictory bioactivity data across enzymatic and cell-based assays?

  • Methodological Answer :

  • Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) to minimize variability .
  • Metabolic stability testing : Evaluate hepatic microsome degradation to rule out false negatives in cell models .
  • Statistical DOE : Apply factorial design to isolate variables (e.g., pH, serum concentration) affecting activity .

Q. How can researchers design experiments to study multi-target interactions and off-pathway effects?

  • Methodological Answer :

  • SPR biosensing : Quantify binding kinetics (kon_{on}, koff_{off}) for simultaneous interaction with kinases and proteases .
  • Thermal shift assays : Monitor protein denaturation to identify unintended targets .
  • CRISPR screening : Knock out suspected off-target genes in cell lines to validate specificity .

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